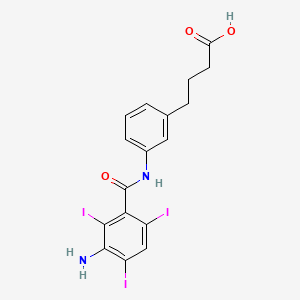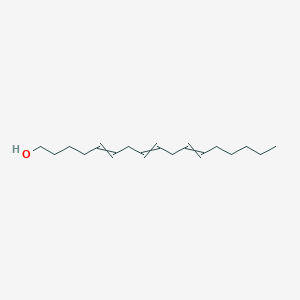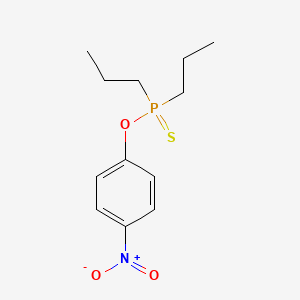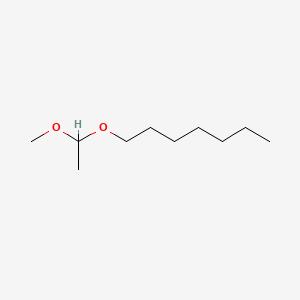
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- is a complex organic compound that features a butyric acid backbone with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- typically involves multi-step organic reactions. One common approach is to start with the iodination of aniline derivatives to introduce the iodine atoms. This is followed by acylation reactions to attach the butyric acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phenyl ring or the butyric acid chain.
Reduction: This can be used to alter the oxidation state of the iodine atoms or other substituents.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular uptake mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric acid: This compound shares the butyric acid backbone but lacks the iodine atoms and the amino group.
Indole 3-Butyric Acid: Another similar compound used in plant biology, differing in its indole structure and lack of iodine
Uniqueness
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- is unique due to its specific substitution pattern, particularly the presence of three iodine atoms.
Properties
CAS No. |
22708-53-8 |
|---|---|
Molecular Formula |
C17H15I3N2O3 |
Molecular Weight |
676.03 g/mol |
IUPAC Name |
4-[3-[(3-amino-2,4,6-triiodobenzoyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C17H15I3N2O3/c18-11-8-12(19)16(21)15(20)14(11)17(25)22-10-5-1-3-9(7-10)4-2-6-13(23)24/h1,3,5,7-8H,2,4,6,21H2,(H,22,25)(H,23,24) |
InChI Key |
XQLBKXTXLFNMAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)


![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)


![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)





![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)

